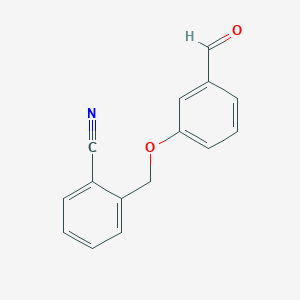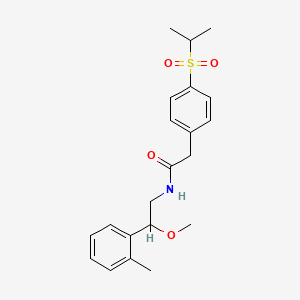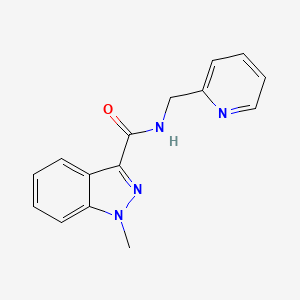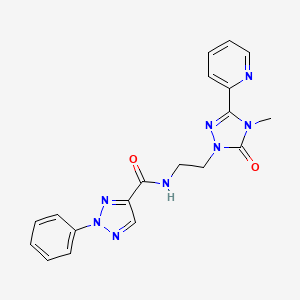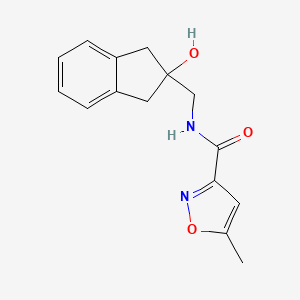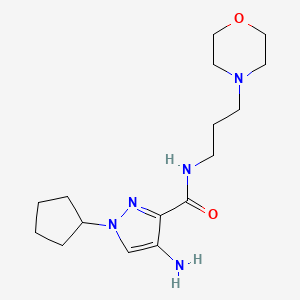
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. This compound has been studied extensively for its potential therapeutic applications and has shown promising results in preclinical studies.
Mécanisme D'action
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways that are involved in disease progression. This compound targets the protein kinase B (AKT) pathway, which is involved in cell proliferation, survival, and migration. By inhibiting this pathway, 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity, which allows for specific targeting of disease-related pathways. However, one limitation of this compound is its low solubility, which can affect its effectiveness in certain experimental conditions.
Orientations Futures
There are several future directions for the development and use of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide. One potential application is in combination therapy for cancer, where this compound can be used in combination with other drugs to enhance their effectiveness. Another future direction is in the development of more soluble analogs of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, which can improve its effectiveness in certain experimental conditions. Additionally, further studies are needed to explore the potential therapeutic applications of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide in other diseases such as neurodegenerative disorders and metabolic diseases.
In conclusion, 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various diseases. Its mechanism of action, pharmacokinetic profile, and favorable safety profile make it a promising candidate for further development and use in the clinic. Further research is needed to fully explore its potential therapeutic applications and to develop more effective analogs of this compound.
Méthodes De Synthèse
The synthesis of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide involves a multistep process that includes the formation of the pyrazole ring, the introduction of the morpholine group, and the coupling of the carboxamide moiety. The final product is obtained through a series of purification steps that ensure the purity and quality of the compound.
Applications De Recherche Scientifique
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer, this compound has shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation and autoimmune disorders, 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has shown to reduce inflammation and improve disease symptoms.
Propriétés
IUPAC Name |
4-amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c17-14-12-21(13-4-1-2-5-13)19-15(14)16(22)18-6-3-7-20-8-10-23-11-9-20/h12-13H,1-11,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVIDIYZLXOQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(=O)NCCCN3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-cyclopropylisoxazol-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2870601.png)
![2-chloro-N-{2-hydroxy-1-[2-(trifluoromethoxy)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2870604.png)
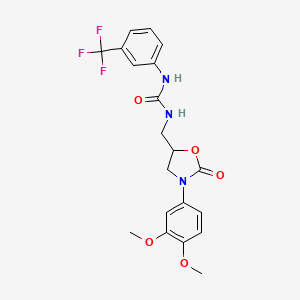

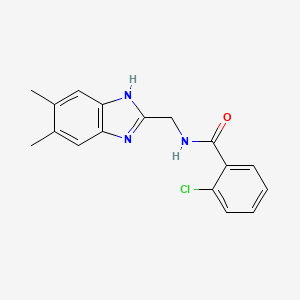

![methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2870612.png)
![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2870613.png)
